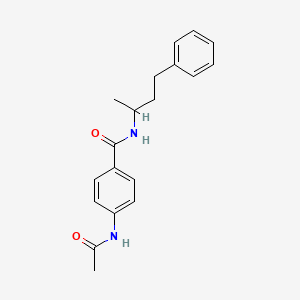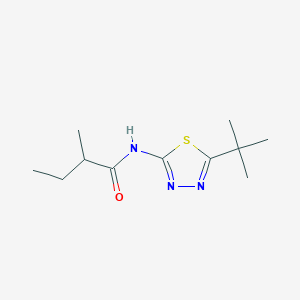![molecular formula C19H21N3O4S B3982064 3-butoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3982064.png)
3-butoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide
Overview
Description
3-butoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide is a chemical compound that belongs to the class of carbonothioylbenzamides. It has been extensively studied for its biological properties and potential applications in scientific research.
Mechanism of Action
The mechanism of action of 3-butoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide involves the inhibition of the NF-κB signaling pathway. This pathway is involved in the regulation of immune and inflammatory responses. The compound has been found to inhibit the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, a protein that inhibits the activity of NF-κB.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, the compound has been found to have a neuroprotective effect and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-butoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide in lab experiments is its potent anti-inflammatory and antitumor activities. The compound has also been found to have low toxicity and high stability. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of 3-butoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide. One direction is to further investigate its potential use in the treatment of autoimmune diseases. Another direction is to study its effects on other signaling pathways involved in immune and inflammatory responses. Additionally, the compound can be modified to improve its solubility and bioavailability, which can enhance its efficacy in biological systems.
Conclusion:
In conclusion, this compound is a promising compound with potent anti-inflammatory, antitumor, and antiviral activities. Its mechanism of action involves the inhibition of the NF-κB signaling pathway, and it has been found to have several biochemical and physiological effects. While it has advantages and limitations for lab experiments, there are several future directions for its study and potential applications in scientific research.
Scientific Research Applications
3-butoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide has been widely used in scientific research for its biological activities. It has been found to exhibit potent anti-inflammatory, antitumor, and antiviral activities. The compound has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
3-butoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-3-4-10-26-16-7-5-6-14(12-16)18(23)21-19(27)20-17-9-8-15(22(24)25)11-13(17)2/h5-9,11-12H,3-4,10H2,1-2H3,(H2,20,21,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHBSPYENBDZQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-{4-[(phenylthio)methyl]phenyl}glycinamide](/img/structure/B3981982.png)
![4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]morpholine](/img/structure/B3981989.png)




![6-[bis(2-hydroxyethyl)amino]-2-methyl-3-phenyl-4-hexyn-3-ol hydrochloride](/img/structure/B3982028.png)


![N-(4-ethoxyphenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3982047.png)

![2-[3-(2-allylphenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3982066.png)
methanol](/img/structure/B3982072.png)
